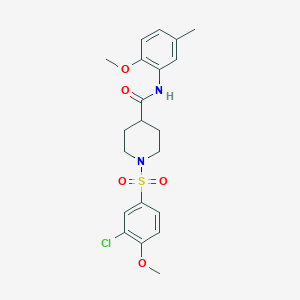
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole, also known as PTZ-343, is a tetrazole derivative that has been extensively studied for its potential therapeutic applications. It has been found to have various biochemical and physiological effects, which make it a promising candidate for the treatment of several diseases. In
Mécanisme D'action
The mechanism of action of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of PDE 10A. PDE 10A is involved in the regulation of dopamine signaling in the brain, and its inhibition by this compound leads to increased dopamine levels in the brain. This, in turn, leads to the anticonvulsant, anxiolytic, and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. This compound has been found to have a good safety profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole is its potent inhibition of PDE 10A, which makes it a promising candidate for the treatment of various diseases. Another advantage is its good safety profile and tolerability in animal models. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole. One direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more soluble derivatives of this compound could increase its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of PDE 10A and its good safety profile make it a promising candidate for further study. The future directions for the study of this compound are numerous, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole involves the reaction of 5-phenyl-2H-tetrazole with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with sodium azide. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) 10A, which is involved in the regulation of dopamine signaling in the brain.
Propriétés
IUPAC Name |
5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-2-4-8(5-3-1)10-13-17-18(14-10)7-6-9-11-15-16-12-9/h1-5H,6-7H2,(H,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVZYSZBAVAVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
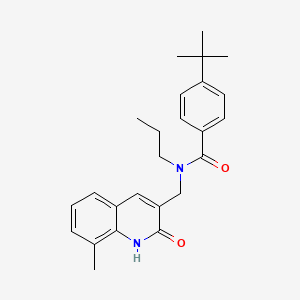

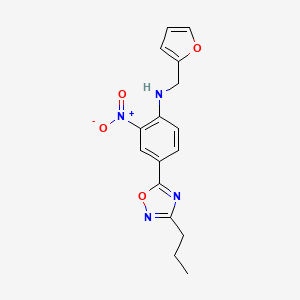
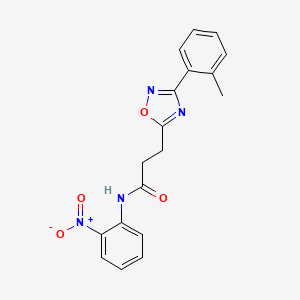
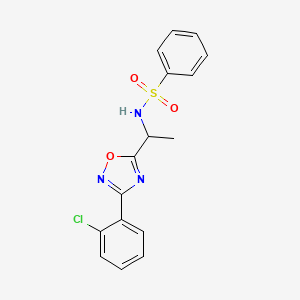
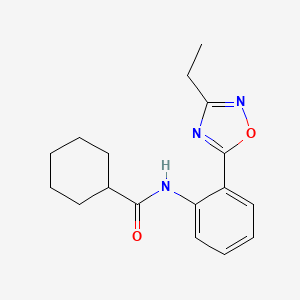

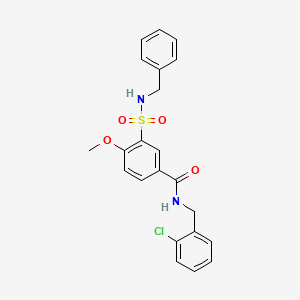
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
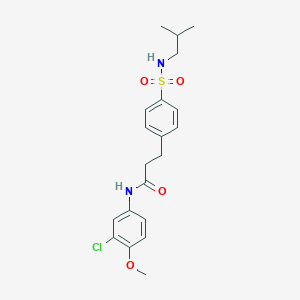
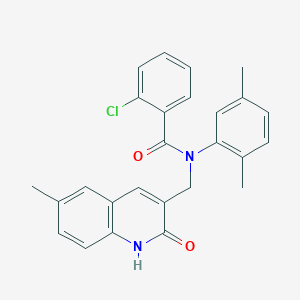
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
